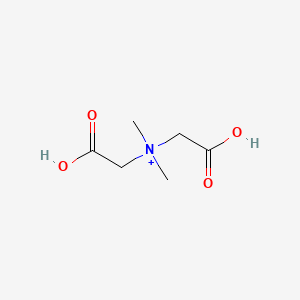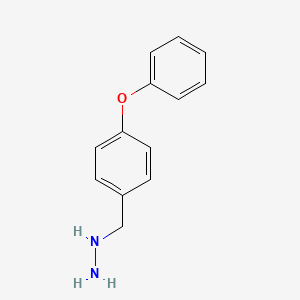
(4-Phenoxy-benzyl)-hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Fenoxibencil)-hidrazina es un compuesto orgánico caracterizado por un grupo bencilo sustituido con un grupo fenoxi en la posición para y una parte de hidrazina
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (4-Fenoxibencil)-hidrazina generalmente implica la reacción de 4-fenoxibenzaldehído con hidrato de hidrazina. La reacción se lleva a cabo bajo condiciones de reflujo en un solvente adecuado como etanol o metanol. El esquema general de reacción es el siguiente:
Paso 1: Disolver 4-fenoxibenzaldehído en etanol.
Paso 2: Agregar hidrato de hidrazina a la solución.
Paso 3: Calentar la mezcla bajo reflujo durante varias horas.
Paso 4: Enfriar la mezcla de reacción y aislar el producto por filtración o extracción.
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para (4-Fenoxibencil)-hidrazina no están bien documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, como la temperatura, la elección del solvente y el tiempo de reacción, para maximizar el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
(4-Fenoxibencil)-hidrazina puede sufrir varias reacciones químicas, incluyendo:
Oxidación: La parte de hidrazina se puede oxidar para formar azidas correspondientes u otros derivados que contienen nitrógeno.
Reducción: El compuesto se puede reducir para formar aminas u otras especies de nitrógeno reducidas.
Sustitución: El grupo fenoxi puede participar en reacciones de sustitución nucleófila, lo que lleva a la formación de varios derivados.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, permanganato de potasio e hipoclorito de sodio.
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan normalmente.
Sustitución: Los nucleófilos como aminas, tioles o haluros se pueden utilizar en condiciones básicas o ácidas para facilitar las reacciones de sustitución.
Principales Productos Formados
Oxidación: Formación de azidas o compuestos nitroso.
Reducción: Formación de aminas primarias o secundarias.
Sustitución: Formación de varios derivados de bencilo sustituidos.
Aplicaciones Científicas De Investigación
(4-Fenoxibencil)-hidrazina tiene varias aplicaciones en la investigación científica:
Química: Utilizada como intermediario en la síntesis de moléculas orgánicas más complejas.
Biología: Investigada por su posible actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorada como un posible agente terapéutico debido a su capacidad para interactuar con objetivos biológicos.
Industria: Utilizada en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de (4-Fenoxibencil)-hidrazina implica su interacción con objetivos moleculares, como enzimas o receptores. La parte de hidrazina puede formar enlaces covalentes con sitios nucleófilos en las proteínas, lo que lleva a la inhibición o modulación de su actividad. Esta interacción puede afectar varias vías bioquímicas, lo que da como resultado los efectos biológicos observados del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
Cloruro de 4-fenoxibencilo: Estructura similar pero con un sustituyente cloruro en lugar de hidrazina.
Alcohol 4-fenoxibencílico: Contiene un grupo hidroxilo en lugar de hidrazina.
4-Fenoxibenzaldehído: Contiene un grupo aldehído en lugar de hidrazina.
Singularidad
(4-Fenoxibencil)-hidrazina es única debido a la presencia de la parte de hidrazina, que imparte reactividad química y actividad biológica distintas en comparación con sus análogos
Propiedades
Número CAS |
887594-18-5 |
|---|---|
Fórmula molecular |
C13H14N2O |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
(4-phenoxyphenyl)methylhydrazine |
InChI |
InChI=1S/C13H14N2O/c14-15-10-11-6-8-13(9-7-11)16-12-4-2-1-3-5-12/h1-9,15H,10,14H2 |
Clave InChI |
DTXHVZRQKYCONL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3,3'-Bipyridine]-4,4'-diol](/img/structure/B12437426.png)
![3H-imidazo[4,5-b]pyridine-7-carboxylic acid hydrochloride](/img/structure/B12437428.png)
![(1R,10S,11R)-13-hydroxy-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-16-one](/img/structure/B12437429.png)
![(2Z)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-2-{4-[(1E)-2-{[2-(4-hydroxyphenyl)ethyl]carbamoyl}eth-1-en-1-yl]-2-methoxyphenoxy}prop-2-enamide](/img/structure/B12437436.png)
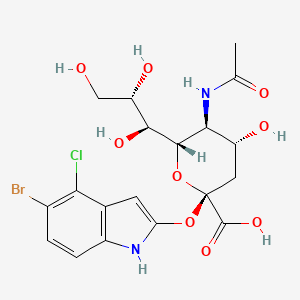
![tert-butyl 3-chloro-7-isopropyl-5H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B12437440.png)
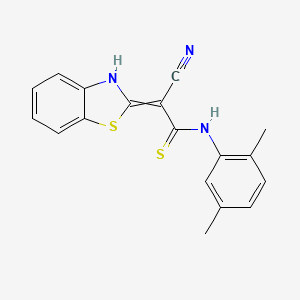

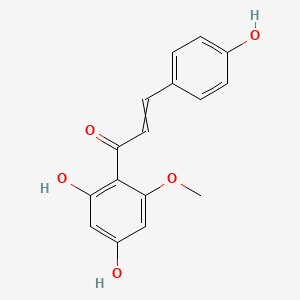


![N-methoxy-1-[5-[4-(trifluoromethyl)phenyl]thiophen-2-yl]ethanimine](/img/structure/B12437475.png)
![1-Boc-3-[(4-fluoro-phenylamino)-methyl]-piperidine](/img/structure/B12437485.png)
